Oclacitinib maleate is a selective inhibitor of Janus kinase (JAK) 1 and JAK3 enzymes, primarily recognized for its application in veterinary medicine [, ]. While it exhibits activity against other JAK family members, its selectivity for JAK1 and JAK3 is notable due to their involvement in signaling pathways associated with pro-inflammatory cytokines [, ]. This selectivity makes oclacitinib maleate a valuable tool in research focused on understanding and managing inflammatory and pruritic conditions in animals.
Oclacitinib maleate is a synthetic compound primarily used as a Janus kinase (JAK) inhibitor for veterinary applications, particularly in the treatment of allergic dermatitis and atopic dermatitis in dogs. The compound is derived from oclacitinib, which is known for its immunomodulatory effects by selectively inhibiting JAK1, thus interfering with the signaling pathways of various cytokines involved in inflammatory responses. Oclacitinib maleate is marketed under the brand name Apoquel and has gained significant attention for its efficacy and safety profile in managing pruritus associated with skin allergies in canines.
Oclacitinib maleate was developed by Zoetis Animal Health, with its synthesis taking place in their laboratories located in Kalamazoo, Michigan. The compound is produced through a chemical synthesis process that includes the formation of the maleate salt, which enhances its solubility and bioavailability .
Oclacitinib maleate falls under the category of pharmaceutical compounds classified as JAK inhibitors. These inhibitors are designed to modulate immune responses by blocking specific intracellular signaling pathways that are activated by cytokines. The chemical classification of oclacitinib maleate includes heterocyclic compounds due to its complex molecular structure, which features a pyrrolo-pyrimidine core .
The synthesis of oclacitinib maleate involves several key steps that can vary based on the desired crystalline form. One prominent method includes the reaction between oclacitinib base and maleic acid in an appropriate solvent such as n-butyl alcohol or ethanol. This process typically requires:
The synthesis can yield different solid-state forms of oclacitinib maleate, including crystalline and amorphous variants. For example, one method specifically describes obtaining a stable amorphous form through controlled evaporation and temperature management . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray powder diffraction are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of oclacitinib maleate is CHNOS, indicating that it consists of 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. The structure features a pyrrolo[2,3-d]pyrimidine core connected to a cyclohexyl group.
The molecular weight of oclacitinib maleate is approximately 368.43 g/mol. Structural analysis using NMR has revealed distinct peaks corresponding to various hydrogen environments within the molecule, confirming its complex arrangement .
The primary chemical reaction involved in synthesizing oclacitinib maleate is the acid-base reaction between oclacitinib base and maleic acid. This reaction leads to the formation of the salt through proton transfer, where the carboxylic group from maleic acid interacts with the basic nitrogen sites on oclacitinib.
In industrial settings, this reaction can be optimized for yield and purity by adjusting parameters such as temperature, pH, and solvent choice. For instance, maintaining a specific pH during extraction can significantly influence product quality .
Oclacitinib maleate exerts its therapeutic effects primarily through selective inhibition of JAK1. By blocking this kinase, it disrupts the signaling pathways activated by various pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-31 (IL-31). This inhibition leads to a reduction in inflammatory responses associated with allergic reactions.
Pharmacokinetic studies have shown that following oral administration, oclacitinib maleate achieves peak plasma concentrations within approximately 1-2 hours. The half-life of elimination is about 4 hours, allowing for effective dosing regimens that minimize side effects while maintaining therapeutic efficacy .
Oclacitinib maleate is primarily utilized in veterinary medicine for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3